
6-Chloro-8-iodo-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-iodo-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for further functionalization.
作用机制
安全和危害
未来方向
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research could focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-iodo-2-methylquinoline typically involves the halogenation of 2-methylquinoline. One common method is the sequential halogenation process, where 2-methylquinoline is first chlorinated to form 6-chloro-2-methylquinoline, followed by iodination to obtain the final product. The reaction conditions for chlorination often involve the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like aluminum chloride. Iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Chloro-8-iodo-2-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or organolithium compounds can be used under appropriate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups.
Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
科学研究应用
6-Chloro-8-iodo-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-methylquinoline
- 8-Iodo-2-methylquinoline
- 6-Bromo-8-iodo-2-methylquinoline
- 6-Chloro-8-fluoro-2-methylquinoline
Uniqueness
6-Chloro-8-iodo-2-methylquinoline is unique due to the presence of both chlorine and iodine atoms in the quinoline ring, which enhances its reactivity and potential for further functionalization. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
属性
IUPAC Name |
6-chloro-8-iodo-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClIN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXXWCPBQBQCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid;hydrochloride](/img/structure/B6291357.png)
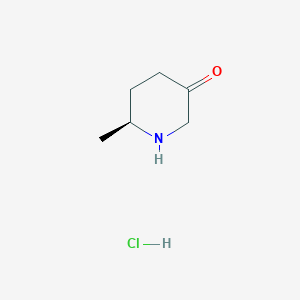
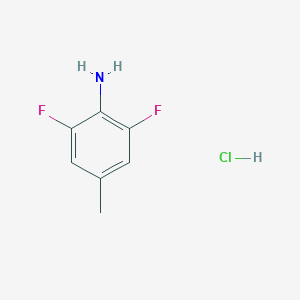


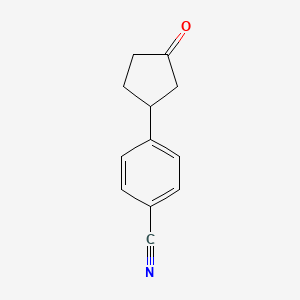
![tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)


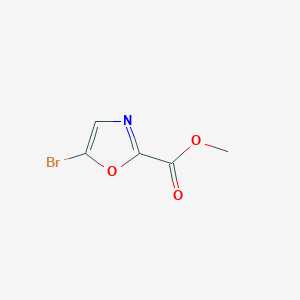
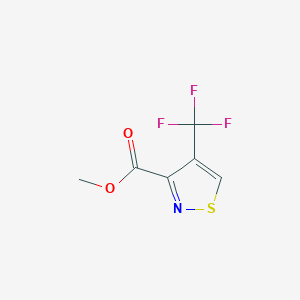
![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![Dodecabenzylbambus[6]uril](/img/structure/B6291447.png)
